The AMARA peptide TFA is classified under synthetic peptides and is primarily utilized in scientific research related to cellular metabolism. It is identified by the Chemical Abstracts Service number 163560-19-8, with a molecular formula of and a molecular weight of approximately 1542.81 g/mol . The compound is typically sourced from chemical suppliers specializing in biochemicals and peptides.
AMARA peptide TFA can be synthesized using various methods typical for peptide synthesis, including solid-phase peptide synthesis (SPPS). The synthesis generally involves the following steps:
The cleavage process typically involves:
The molecular structure of AMARA peptide TFA reveals a complex arrangement of amino acids that contribute to its biochemical properties. The molecular formula indicates a substantial number of nitrogen atoms, which are characteristic of peptides. The structure includes various functional groups that facilitate interactions with enzymes and other proteins within biological systems .
AMARA peptide TFA undergoes several chemical reactions during its synthesis and application:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used during synthesis and purification processes.
AMARA peptide TFA acts primarily as a substrate for salt-inducible kinase and AMP-activated protein kinase. Upon binding to these kinases, it undergoes phosphorylation, which alters its conformation and function within metabolic pathways. This process plays a critical role in regulating energy homeostasis and cellular responses to stress .
Research has shown that AMARA peptide TFA's interaction with these kinases can modulate various downstream signaling pathways, influencing cellular growth, differentiation, and metabolism .
AMARA peptide TFA exhibits properties common to peptides, such as solubility in polar solvents and stability under acidic conditions due to its trifluoroacetic acid component.
AMARA peptide TFA has various applications in scientific research:
The AMARA peptide (sequence: H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH) incorporates a conserved recognition motif for the Adenosine Monophosphate-activated Protein Kinase/Salt-Inducible Kinase/Sucrose Nonfermenting 1-Related Protein Kinase 1 kinase superfamily. Its 15-amino-acid structure centers on a critical serine residue at position 7 (Ser⁷), which serves as the phosphate acceptor site. This serine is embedded within a minimal recognition sequence (Ala-Arg-Ala-Ala-Ser) that mirrors physiological phosphorylation sites in natural kinase targets [3] [10]. Flanking polybasic arginine residues (positions 4, 13, 14, 15) provide electrostatic interactions with conserved acidic patches in the kinase catalytic domains, enhancing binding affinity. Structural analyses confirm that Salt-Inducible Kinase isoforms exhibit higher catalytic efficiency toward AMARA than Adenosine Monophosphate-activated Protein Kinase, attributable to Salt-Inducible Kinase's unique affinity for N-terminal alanine and methionine residues [5] [7].
Table 1: Key Recognition Elements in AMARA Peptide
Position | Residue | Functional Role | Kinase Interaction Partner |
---|---|---|---|
1 | Alanine | N-terminal specificity | Salt-Inducible Kinase catalytic cleft |
2 | Methionine | Hydrophobic anchoring | Salt-Inducible Kinase subdomain V |
4 | Arginine | Electrostatic stabilization | Conserved glutamate (kinase catalytic domain) |
7 | Serine | Phosphoacceptor site | Catalytic aspartate (kinase active site) |
13-15 | Arginine triad | C-terminal affinity enhancement | Kinase allosteric binding pocket |
The AMARA sequence (Ala¹-Met²-Ala³-Arg⁴-Ala⁵-Ala⁶-Ser⁷-Ala⁸-Ala⁹-Ala¹⁰-Leu¹¹-Ala¹²-Arg¹³-Arg¹⁴-Arg¹⁵) achieves kinase specificity through hierarchical structural determinants:
AMARA peptide demonstrates superior kinase assay performance versus the canonical Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide (His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg) through three key advantages:
Table 2: Kinetic Parameters of AMARA versus Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide
Substrate | Kinase | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
AMARA peptide | Adenosine Monophosphate-activated Protein Kinase α1 | 18 ± 2 | 120 ± 8 | 9.2 × 10⁴ |
Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide | Adenosine Monophosphate-activated Protein Kinase α1 | 42 ± 5 | 67 ± 6 | 2.3 × 10⁴ |
AMARA peptide | Salt-Inducible Kinase 2 | 25 ± 3 | 95 ± 7 | 5.5 × 10⁴ |
Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide | Salt-Inducible Kinase 2 | 89 ± 11 | 31 ± 4 | 0.5 × 10⁴ |
Trifluoroacetate salt formulation critically influences AMARA peptide’s biochemical performance through two competing mechanisms:
Solubility Enhancement:The trifluoroacetate counterion improves aqueous solubility to 50 milligram/milliliter in water (30.47 millimolar), exceeding non-salt forms by >5-fold. This permits stock solution preparation without organic co-solvents that denature kinases. Solubility profiles show linear concentration dependence in phosphate-buffered saline (33.33 milligram/milliliter, 20.31 millimolar) with ultrasonic dispersion, enabling direct integration into high-throughput screening assays [2] [4] [6].
Assay Interference Risks:
Table 3: Solvent Compatibility of AMARA Peptide Trifluoroacetate
Solvent | Concentration Achieved (milligram/milliliter) | Solution Clarity | Kinase Activity Preservation (%) |
---|---|---|---|
Water | 50.0 | Clear with sonication | 98 ± 2 |
Phosphate-buffered saline | 33.3 | Clear with sonication | 95 ± 3 |
Tris-HCl (20 millimolar, pH 7.5) | 1.0 | Clear | 100 ± 1 |
Dimethyl sulfoxide | >100 | Clear | 82 ± 5 |
Mitigation Strategies:
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